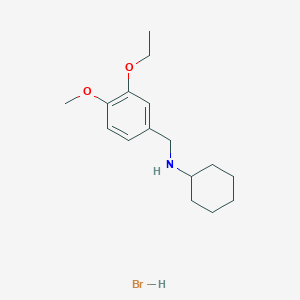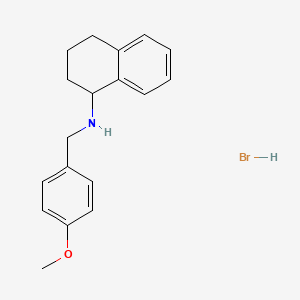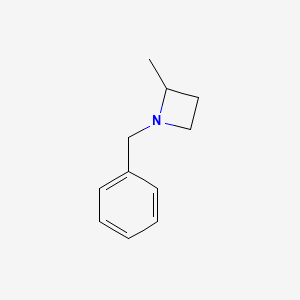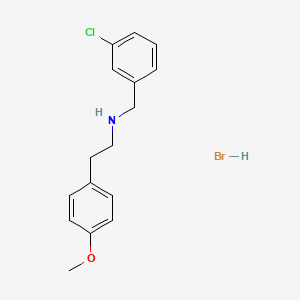
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (also known as 2F-MPH-HBr) is a novel synthetic compound that has been developed for use in scientific research. It is a fluorinated analog of the popular stimulant drug methylphenidate (Ritalin), and is a potent inhibitor of the dopamine transporter (DAT). 2F-MPH-HBr has been studied extensively in preclinical animal models, and has been shown to have a variety of potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is related to compounds studied for their synthesis applications. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluoro-substituted compounds in medicinal chemistry. This process involves cross-coupling reactions, showcasing the compound's relevance in developing practical synthesis methods for pharmaceuticals (Qiu et al., 2009).
Environmental Impacts and Analytical Detection
Another research area pertains to the environmental presence and detection of similar brominated compounds, as seen in the study of novel brominated flame retardants (NBFRs). These compounds, including derivatives with fluorobenzyl groups, are of concern due to their occurrence in indoor air, dust, and consumer goods. The study emphasizes the need for further research on their environmental fate, toxicity, and analytical detection methods to assess their impact accurately (Zuiderveen et al., 2020).
Therapeutic Potential and Neuropharmacology
Significantly, compounds structurally related to N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide are explored for their therapeutic potential, particularly in neuropsychiatric disorders. The pharmacophore's affinity for dopamine D2 receptors (D2Rs) indicates its relevance in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. This showcases the compound's importance in neuropharmacological research and its potential applications in developing novel therapeutic agents (Jůza et al., 2022).
Advanced Oxidation Processes
Furthermore, studies on advanced oxidation processes (AOPs) for environmental decontamination highlight the potential of structurally related compounds in treating pollutants. Research focusing on the degradation of acetaminophen (ACT) and related compounds in aqueous media sheds light on the applicability of AOPs in environmental remediation. Such studies underline the importance of understanding the chemical properties, degradation pathways, and by-products of these compounds to enhance their degradation efficiency and minimize their environmental impact (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNELNIEFNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)




